

Application Note: HPLC-Based Assay for Disodium Succinate Detection

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Compound of Interest		
Compound Name:	Disodium succinate	
Cat. No.:	B3047504	Get Quote

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Introduction

Disodium succinate, the disodium salt of succinic acid, is a key intermediate in the citric acid cycle and is widely utilized as a food additive, flavoring agent, and a counterion in pharmaceutical formulations.[1][2][3] Accurate and reliable quantification of **disodium succinate** is crucial for quality control in food production, pharmaceutical manufacturing, and for studying its role in various biological processes. High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and robust method for the determination of **disodium succinate**. This application note provides a detailed protocol for the analysis of **disodium succinate** using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

This method employs ion-suppression reversed-phase chromatography to achieve separation and quantification of succinate.[4][5] By lowering the pH of the mobile phase, the succinic acid equilibrium is shifted towards its non-ionized form, which can be effectively retained and separated on a C18 stationary phase.[5][6] Detection is performed at a low UV wavelength (typically 210 nm), where the carboxyl group of succinic acid absorbs light.[4][7][8][9]

Quantitative Data Summary



The following table summarizes typical quantitative data for the HPLC-based analysis of succinic acid/succinate from various studies. These values can serve as a benchmark for method performance.

Parameter	Value	Reference
Linearity Range	2 - 100 μg/mL	[10]
Limit of Detection (LOD)	0.002 - 0.521 μg/mL	[8]
Limit of Quantitation (LOQ)	0.007 - 1.737 μg/mL	[8]
Recovery	98.3 - 103%	[6]
Retention Time	~6 minutes	[11]

Experimental Protocol Materials and Reagents

- Disodium succinate reference standard (≥98% purity)
- Potassium dihydrogen phosphate (KH2PO4), HPLC grade
- Phosphoric acid (H3PO4), HPLC grade
- · Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- Ultrapure water (18.2 MΩ·cm)
- 0.45 μm syringe filters

Equipment

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Analytical balance



- pH meter
- Sonicator
- · Volumetric flasks and pipettes

Preparation of Mobile Phase

- Phosphate Buffer (20 mM, pH 2.1):
 - Dissolve 2.72 g of KH2PO4 in 1 L of ultrapure water.
 - Adjust the pH to 2.1 with phosphoric acid.[4][6]
 - \circ Filter the buffer through a 0.45 μm membrane filter and degas by sonication for 15 minutes.
- Mobile Phase Composition:
 - Prepare the mobile phase by mixing the 20 mM phosphate buffer (pH 2.1) and acetonitrile in a ratio of 98:2 (v/v).[8]

Preparation of Standard Solutions

- Stock Standard Solution (1000 μg/mL):
 - Accurately weigh 100 mg of disodium succinate reference standard and transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with ultrapure water.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Solid Samples:



- · Accurately weigh a known amount of the homogenized sample.
- Extract the succinate using a suitable solvent (e.g., water or a mild acidic solution).
- Centrifuge or filter the extract to remove any particulate matter.
- Dilute the clarified extract with the mobile phase to a concentration within the calibration range.
- · Liquid Samples:
 - Filter the liquid sample through a 0.45 μm syringe filter.[5]
 - Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

HPLC Conditions

- Column: C18, 250 mm x 4.6 mm, 5 μm
- Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH 2.1): Acetonitrile (98:2, v/v)[8]
- Flow Rate: 1.0 mL/min[6]
- Injection Volume: 20 μL[8]
- Column Temperature: 25 °C[5]
- Detection Wavelength: 210 nm[4][6][8][9]
- · Run Time: 10 minutes

Data Analysis

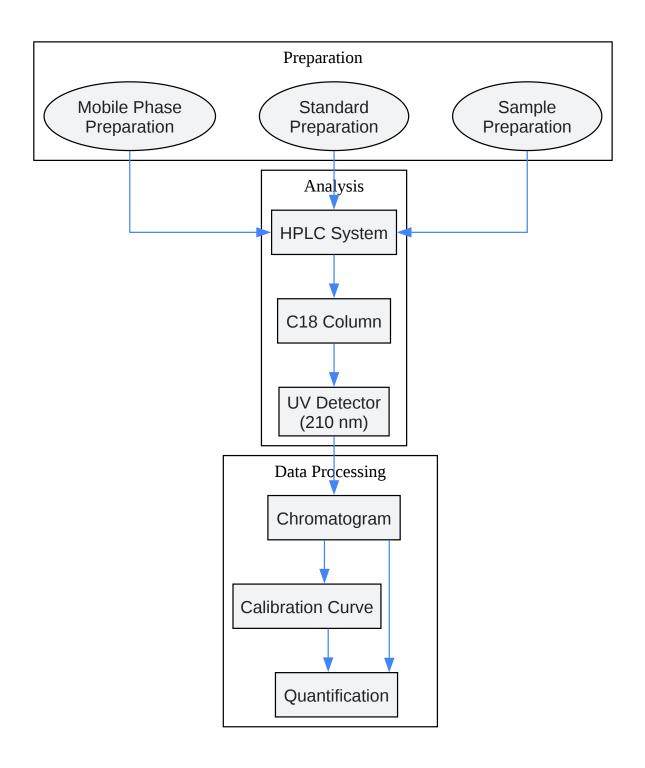
- Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is desirable.



- Inject the prepared sample solutions.
- Quantify the amount of **disodium succinate** in the samples by interpolating their peak areas from the calibration curve.

Visualizations





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Caption: Experimental workflow for HPLC-based detection of **disodium succinate**.





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Caption: The Krebs cycle highlighting the central role of succinate.

Conclusion

The described RP-HPLC method provides a reliable and straightforward approach for the quantitative determination of **disodium succinate**. The method is suitable for routine analysis in quality control and research applications. Adherence to the detailed protocol will ensure accurate and reproducible results.

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